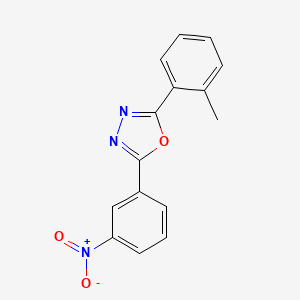

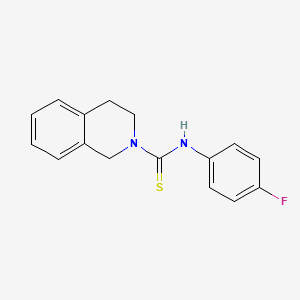

![molecular formula C15H10Cl3N3O5 B5710227 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)

4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as NTBC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NTBC was originally developed as a herbicide, but it was later found to be effective in treating a rare genetic disorder called hereditary tyrosinemia type 1 (HT-1). Since then, NTBC has been investigated for its potential use in other medical conditions.

Wirkmechanismus

4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide works by inhibiting the enzyme HPPD, which is involved in the tyrosine catabolic pathway. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, which is further metabolized to fumarylacetoacetate and then to fumarate and acetoacetate by the enzyme FAH. Inhibition of HPPD by this compound leads to a decrease in the production of toxic metabolites and a reduction in liver damage in HT-1.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HPPD, this compound has been shown to inhibit the activity of other enzymes involved in the tyrosine catabolic pathway, such as 4-hydroxyphenylpyruvate transaminase and homogentisate 1,2-dioxygenase. This compound has also been shown to reduce oxidative stress and inflammation in the liver, which are important factors in the pathogenesis of HT-1.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its specificity for HPPD. This allows for the selective inhibition of the tyrosine catabolic pathway and the study of its effects on liver metabolism and function. However, one limitation of using this compound is its potential toxicity at high doses. This compound has been shown to cause liver damage in animal studies at doses higher than those used for therapeutic purposes.

Zukünftige Richtungen

There are several future directions for the study of 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide. One area of research is the development of new therapies for HT-1 that are more effective and have fewer side effects than this compound. Another area of research is the investigation of this compound's potential use in other medical conditions, such as cancer, tuberculosis, and malaria. Additionally, the biochemical and physiological effects of this compound on liver metabolism and function could be further elucidated to better understand its mechanism of action. Finally, the potential toxicity of this compound at high doses could be further investigated to ensure its safety for therapeutic use.

Synthesemethoden

4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is synthesized by reacting 4-nitrobenzenecarboximidamide with 2,4,5-trichlorophenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction yields this compound as a yellow crystalline solid, which can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential therapeutic applications. Its most well-known use is in the treatment of HT-1, a rare genetic disorder that affects the liver. HT-1 is caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), which leads to the accumulation of toxic metabolites in the liver. This compound works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is upstream of FAH in the tyrosine catabolic pathway. This leads to a decrease in the production of toxic metabolites and a reduction in liver damage.

In addition to its use in HT-1, this compound has also been investigated for its potential use in other medical conditions, such as cancer, tuberculosis, and malaria. This compound has been shown to have anti-tumor activity in various cancer cell lines, and it has been proposed as a potential adjuvant therapy for cancer. This compound has also been shown to have activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and Plasmodium falciparum, the causative agent of malaria.

Eigenschaften

IUPAC Name |

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3N3O5/c16-10-5-12(18)13(6-11(10)17)25-7-14(22)26-20-15(19)8-1-3-9(4-2-8)21(23)24/h1-6H,7H2,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCNGDPQPIZKJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5710149.png)

![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)

![4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)

![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)